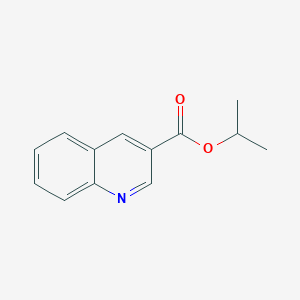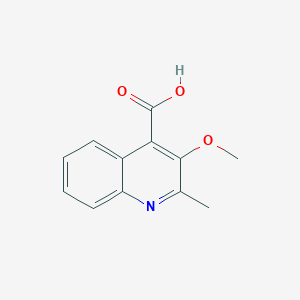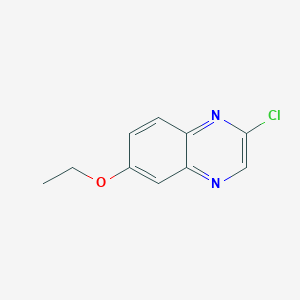![molecular formula C9H10N2O2S B11891252 5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol](/img/structure/B11891252.png)
5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’H-Spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine]-2’,4’-diol is a spirocyclic compound that features a unique structural motif combining a cyclobutane ring with a thieno[2,3-D]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’H-Spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine]-2’,4’-diol typically involves multi-step reactions. One common method includes the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of sodium ethoxide, followed by cyclization with α-halo ketones . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes and ensuring the purity and yield of the product are maintained.
Chemical Reactions Analysis
Types of Reactions
5’H-Spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine]-2’,4’-diol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or other substitution reactions can occur, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
5’H-Spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine]-2’,4’-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design due to its unique structural features.
Mechanism of Action
The mechanism of action of 5’H-Spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine]-2’,4’-diol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 6’-methylidene-2,3-dihydro-1H-spiro[pyridine-4,5’-thieno[2,3-D]pyrimidin]-4’(3’H)-one
- 2-acyl-4,5,6-trialkyl-3-aminothieno[2,3-B]pyridines
Uniqueness
5’H-Spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine]-2’,4’-diol is unique due to its spirocyclic structure, which imparts specific physicochemical properties. These properties can enhance its binding affinity to biological targets and improve its stability and solubility compared to other similar compounds .
Properties
Molecular Formula |
C9H10N2O2S |
|---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
spiro[1,5-dihydrothieno[2,3-d]pyrimidine-6,1'-cyclobutane]-2,4-dione |
InChI |
InChI=1S/C9H10N2O2S/c12-6-5-4-9(2-1-3-9)14-7(5)11-8(13)10-6/h1-4H2,(H2,10,11,12,13) |
InChI Key |
VGOZMBQJXSCSDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC3=C(S2)NC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[3-(2-Oxoazepan-1-YL)propyl]acetamide](/img/structure/B11891203.png)



![1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one](/img/structure/B11891230.png)




